2-Acetyl-5-nitropyrrole 2-Acetyl-5-nitropyrrole
Brand Name: Vulcanchem
CAS No.: 32116-25-9
VCID: VC20832337
InChI: InChI=1S/C6H6N2O3/c1-4(9)5-2-3-6(7-5)8(10)11/h2-3,7H,1H3
SMILES: CC(=O)C1=CC=C(N1)[N+](=O)[O-]
Molecular Formula: C6H6N2O3
Molecular Weight: 154.12 g/mol

2-Acetyl-5-nitropyrrole

CAS No.: 32116-25-9

Cat. No.: VC20832337

Molecular Formula: C6H6N2O3

Molecular Weight: 154.12 g/mol

* For research use only. Not for human or veterinary use.

2-Acetyl-5-nitropyrrole - 32116-25-9

Specification

CAS No. 32116-25-9
Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
IUPAC Name 1-(5-nitro-1H-pyrrol-2-yl)ethanone
Standard InChI InChI=1S/C6H6N2O3/c1-4(9)5-2-3-6(7-5)8(10)11/h2-3,7H,1H3
Standard InChI Key LIJJWPMRFYFJFR-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(N1)[N+](=O)[O-]
Canonical SMILES CC(=O)C1=CC=C(N1)[N+](=O)[O-]

Introduction

Physical and Chemical Properties

2-Acetyl-5-nitropyrrole (CAS 32116-25-9) is characterized by its molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . The compound belongs to the class of aromatic heterocyclic compounds, specifically substituted pyrroles. Its structure features a pyrrole ring with an acetyl group at position 2 and a nitro group at position 5.

Physical Properties

The compound exhibits well-defined physical properties that are essential for its identification and handling in laboratory settings. These properties are summarized in the following table:

PropertyValue
Melting Point156°C
Boiling Point277.46°C (estimated)
Density1.4564 g/cm³ (estimated)
Refractive Index1.5100 (estimated)
pKa11.52±0.50 (predicted)

These physical characteristics indicate that 2-Acetyl-5-nitropyrrole is a stable solid at room temperature with a relatively high melting point, suggesting strong intermolecular forces likely due to hydrogen bonding capabilities and the presence of polar functional groups .

Structural Features

The structural features of 2-Acetyl-5-nitropyrrole contribute significantly to its chemical behavior and reactivity. The pyrrole core provides aromaticity, while the acetyl and nitro substituents affect electron distribution across the molecule. The nitro group, being strongly electron-withdrawing, reduces electron density in the pyrrole ring, potentially affecting its reactivity in electrophilic substitution reactions. Conversely, the acetyl group introduces carbonyl functionality that can participate in various chemical transformations.

Synthesis Methods

Various approaches exist for the synthesis of 2-Acetyl-5-nitropyrrole, with different methodologies offering unique advantages depending on the desired scale and application.

Alternative Synthetic Approaches

An alternative approach potentially applicable to 2-Acetyl-5-nitropyrrole synthesis involves the rearrangement of nitropyridinium salts. Research indicates that the rearrangement of 3-benzoylamino-5-nitropyridinium quaternary salts using ethanolic methylamine results in the formation of 2-acyl-4-nitropyrroles . This approach represents an innovative method that could potentially be adapted for the specific synthesis of 2-Acetyl-5-nitropyrrole or structurally similar derivatives.

Reaction Conditions

Successful synthesis of nitropyrrole derivatives typically requires careful control of reaction conditions. Nitration reactions are often conducted at low temperatures (around -10°C) to control regioselectivity and minimize side reactions. The selection of appropriate nitrating agents and solvents is critical for optimizing yield and purity. Common nitrating agents include acetyl nitrate in acetic anhydride, which has been successfully employed in the nitration of pyrrole derivatives .

Chemical Reactivity

The chemical behavior of 2-Acetyl-5-nitropyrrole is influenced by both the pyrrole core and its functional groups, leading to distinctive reactivity patterns.

Functional Group Transformations

The acetyl group provides opportunities for various transformations including reduction, oxidation, and condensation reactions. These transformations can lead to a diverse array of derivatives with modified properties and applications. The nitro group can also undergo reactions such as reduction to form amino derivatives, expanding the synthetic utility of 2-Acetyl-5-nitropyrrole as a versatile building block.

Applications in Scientific Research

2-Acetyl-5-nitropyrrole and related nitropyrrole derivatives have found significant applications across various scientific disciplines due to their unique structural and chemical properties.

Synthetic Applications

Nitropyrroles, including 2-Acetyl-5-nitropyrrole, serve as important intermediate products in the synthesis of natural compounds and antitumor oligopeptides . Their utility extends to serving as heterodienophiles in Diels-Alder reactions, demonstrating their versatility in complex molecular synthesis. Additionally, these compounds have been employed in the synthesis of oligonucleotide primers and peptide-nucleic acids, highlighting their importance in biochemical research .

Structural Studies

The well-defined structural characteristics of 2-Acetyl-5-nitropyrrole make it a suitable model compound for studying hydrogen bonding patterns, intermolecular interactions, and crystal packing arrangements in solid-state chemistry. These studies contribute to the broader understanding of structure-property relationships in heterocyclic chemistry.

Comparison with Related Compounds

Understanding the properties and behaviors of 2-Acetyl-5-nitropyrrole in the context of structurally similar compounds provides valuable insights into structure-activity relationships.

2-Acetyl-5-nitrofuran

Analytical Characterization

Proper identification and characterization of 2-Acetyl-5-nitropyrrole are essential for research applications and quality control.

Chromatographic Methods

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for assessing the purity of 2-Acetyl-5-nitropyrrole and monitoring reaction progress during its synthesis. These methods can also be employed for quantitative analysis in research applications.

Future Research Directions

The unique structural features and reactivity patterns of 2-Acetyl-5-nitropyrrole suggest several promising avenues for future research.

Synthetic Methodology Development

Continued refinement of synthetic approaches to 2-Acetyl-5-nitropyrrole and related compounds could lead to more efficient, environmentally friendly, and scalable production methods. This includes the exploration of novel catalytic systems, greener solvents, and innovative reaction conditions to optimize yield and selectivity.

Biological Activity Screening

Comprehensive screening of 2-Acetyl-5-nitropyrrole for various biological activities, particularly antimicrobial, antitumor, and enzyme inhibitory effects, could uncover valuable therapeutic applications. The proven biological significance of pyrrole derivatives suggests that 2-Acetyl-5-nitropyrrole may possess undiscovered biological properties worthy of investigation.

Material Science Applications

The extended conjugation and potential for intermolecular interactions in 2-Acetyl-5-nitropyrrole could be exploited in material science applications, including the development of conductive polymers, sensors, and functional materials with unique electronic properties.

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